Cas no 169272-24-6 ((1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol)

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol
- EN300-1147098
- 169272-24-6
-
- インチ: 1S/C10H13N3O/c1-2-8-3-5-9(6-4-8)10(14)7-12-13-11/h3-6,10,14H,2,7H2,1H3/t10-/m0/s1
- InChIKey: FYOYFQNSIZRCCQ-JTQLQIEISA-N
- ほほえんだ: O[C@@H](CN=[N+]=[N-])C1C=CC(=CC=1)CC
計算された属性
- せいみつぶんしりょう: 191.105862047g/mol
- どういたいしつりょう: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 34.6Ų
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147098-5.0g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1147098-2.5g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 95% | 2.5g |
$1650.0 | 2023-10-25 | |
Enamine | EN300-1147098-0.5g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 95% | 0.5g |
$809.0 | 2023-10-25 | |
Enamine | EN300-1147098-10g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 95% | 10g |
$3622.0 | 2023-10-25 | |
Enamine | EN300-1147098-0.1g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 95% | 0.1g |
$741.0 | 2023-10-25 | |
Enamine | EN300-1147098-10.0g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1147098-0.05g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 95% | 0.05g |
$707.0 | 2023-10-25 | |
Enamine | EN300-1147098-1.0g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1147098-5g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 95% | 5g |
$2443.0 | 2023-10-25 | |
Enamine | EN300-1147098-0.25g |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |
169272-24-6 | 95% | 0.25g |
$774.0 | 2023-10-25 |
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
(1R)-2-azido-1-(4-ethylphenyl)ethan-1-olに関する追加情報
(1R)-2-Azido-1-(4-Ethylphenyl)ethan-1-ol: A Comprehensive Overview
The compound with CAS No. 169272-24-6, commonly referred to as (1R)-2-Azido-1-(4-Ethylphenyl)ethan-1-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines an azide group with a chiral alcohol moiety attached to a substituted phenyl ring. The azide group (-N3) is a highly reactive functional group, making this compound a valuable precursor in various chemical reactions, particularly in click chemistry applications.
Recent studies have highlighted the potential of (1R)-2-Azido-1-(4-Ethylphenyl)ethan-1-ol in drug discovery and development. Researchers have explored its role as a building block for constructing complex molecular architectures, leveraging its chirality and reactivity. The chiral center at the carbon bearing the hydroxyl group (CIP priority: OH > N3 > CH(CH2Ph) > CH3) adds another layer of complexity and functionality, making it an attractive candidate for enantioselective synthesis.
The synthesis of (1R)-2-Azido-1-(4-Ethylphenyl)ethan-1-ol typically involves multi-step processes, often starting from readily available starting materials like 4-Ethylphenol or its derivatives. One common approach is the nucleophilic substitution reaction where an azide ion replaces a suitable leaving group. The stereochemistry of the product is carefully controlled during these steps to ensure the desired configuration at the chiral center.
In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The UV-vis spectrum of this compound shows absorption bands in the range of 250–300 nm, which can be attributed to the conjugated system involving the azide group and the aromatic ring.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure and reactivity of (1R)-2-Azido-1-(4-Ethylphenyl)ethan-1-ol with unprecedented accuracy. These studies have provided insights into its potential as a substrate for metal-catalyzed cycloaddition reactions, such as the Huisgen cycloaddition, which is a cornerstone of click chemistry. The ability to form stable covalent bonds with high efficiency has positioned this compound as a key intermediate in the synthesis of bioactive molecules.
The biological activity of (1R)-2-Azido-1-(4-Ethylphenyl)ethan-1-ol has also been explored in recent years. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in therapeutic applications. Additionally, its ability to act as a chiral inducer in asymmetric catalysis has opened new avenues for green chemistry practices.
In conclusion, (1R)-2-Azido-1-(4-Ethylphenyl)ethan-1-Ol (CAS No. 169272–24–6) stands out as a versatile and multifaceted compound with applications spanning organic synthesis, pharmacology, and materials science. Its unique combination of reactivity, chirality, and solubility makes it an invaluable tool for researchers across various disciplines. As ongoing research continues to uncover new facets of its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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